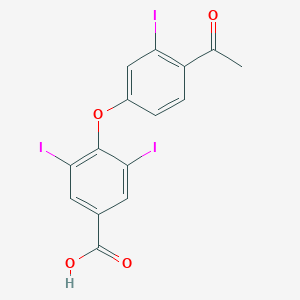
4-(4-acetyl-3-iodophenoxy)-3,5-diiodobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-acetyl-3-iodophenoxy)-3,5-diiodobenzoic acid is a complex organic compound with the molecular formula C15H8I3O4 It is characterized by the presence of three iodine atoms and an acetyl group attached to a benzoic acid core
Métodos De Preparación
The synthesis of benzoic acid, 4-(4-acetyl-3-iodophenoxy)-3,5-diiodo- typically involves multiple steps, including iodination and acetylation reactions. One common synthetic route includes:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
4-(4-acetyl-3-iodophenoxy)-3,5-diiodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the acetyl group to a hydroxyl group.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(4-acetyl-3-iodophenoxy)-3,5-diiodobenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-(4-acetyl-3-iodophenoxy)-3,5-diiodo- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms may enhance its binding affinity to these targets, leading to various biological effects. The acetyl group can also play a role in modulating the compound’s activity by influencing its chemical reactivity and stability.
Comparación Con Compuestos Similares
4-(4-acetyl-3-iodophenoxy)-3,5-diiodobenzoic acid can be compared with other iodinated benzoic acid derivatives, such as:
Benzoic acid, 3,5-diiodo-: Lacks the acetyl and phenoxy groups, resulting in different chemical properties and applications.
Benzoic acid, 4-(4-acetylphenoxy)-3,5-diiodo-: Similar structure but without the iodine atom on the phenoxy group, leading to variations in reactivity and biological activity.
The unique combination of iodine atoms and the acetyl-phenoxy group in benzoic acid, 4-(4-acetyl-3-iodophenoxy)-3,5-diiodo- distinguishes it from these similar compounds, providing distinct advantages in specific applications.
Propiedades
Número CAS |
1160-36-7 |
|---|---|
Fórmula molecular |
C15H9I3O4 |
Peso molecular |
633.94 g/mol |
Nombre IUPAC |
4-(4-acetyl-3-iodophenoxy)-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C15H9I3O4/c1-7(19)10-3-2-9(6-11(10)16)22-14-12(17)4-8(15(20)21)5-13(14)18/h2-6H,1H3,(H,20,21) |
Clave InChI |
ODLJOXGVKAAUFP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=C(C=C(C=C2I)C(=O)O)I)I |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)OC2=C(C=C(C=C2I)C(=O)O)I)I |
Key on ui other cas no. |
1160-36-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















